Sonogashira Coupling Efficiency: 5,6-Dibromo vs. 3,5-Dibromo Regioisomer Comparison
In the synthesis of 5-alkynylpyridines as SMAC mimetics, 5,6-dibromopyridin-2-amine undergoes Sonogashira coupling with ethynyl-tri(propan-2-yl)silane to yield the desired intermediate. The regiochemistry of this transformation is defined by the 5,6-dibromo substitution pattern, where the 5-position bromine is preferentially engaged under Sonogashira conditions while the 6-position bromine remains available for subsequent functionalization [1]. This contrasts with the 3,5-dibromopyridin-2-amine isomer (CAS 35486-42-1), where the 3- and 5-positions are meta to each other and to the amino group, producing a fundamentally different coupling regioselectivity profile.
| Evidence Dimension | Sonogashira coupling regioselectivity and downstream synthetic utility |
|---|---|
| Target Compound Data | 5,6-Dibromo substitution pattern (vicinal): 5-position bromine undergoes Sonogashira coupling; 6-position bromine retained for further functionalization |
| Comparator Or Baseline | 3,5-Dibromopyridin-2-amine (CAS 35486-42-1): meta-substitution pattern with different coupling site selectivity; 2-amino-5-bromopyridine: mono-bromo analog incapable of sequential coupling |
| Quantified Difference | Not quantified (site-selectivity pattern, not a numeric yield comparison under identical conditions) |
| Conditions | Sonogashira cross-coupling: Pd catalyst, CuI co-catalyst, amine base, inert atmosphere |
Why This Matters
The vicinal dibromo substitution pattern enables sequential orthogonal functionalization strategies inaccessible with meta-substituted isomers or mono-bromo analogs, directly impacting synthetic route design in medicinal chemistry programs.
- [1] Reiser, U.; Bader, G.; Spevak, W. et al. Preparation of 5-alkynylpyridines as SMAC mimetics. Patent WO2013/127734, 2013. View Source
